Biocatalytic Asymmetric Reduction: Quantified Enantioselectivity of (S)-1-(2-Chlorophenyl)ethanol vs. Broader Aryl Ketone Substrates
In whole-cell bioreductions catalyzed by recombinant E. coli co-expressing Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase, the conversion of o-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol proceeded with an enantiomeric excess (ee) exceeding 99.9% and a yield of 96% at a substrate concentration of 300 mM [1]. This performance substantially exceeds that reported for the asymmetric reduction of unsubstituted acetophenone using resting cells of Candida tropicalis, which yielded S-(–)-1-phenylethanol with only 43% yield and >99% ee under comparable biocatalytic conditions [2]. The ortho-chloro substitution thus enhances process efficiency without compromising stereochemical fidelity.
| Evidence Dimension | Biocatalytic asymmetric reduction performance (yield at preparative scale) |
|---|---|
| Target Compound Data | 96% yield, >99.9% ee (S-enantiomer) at 300 mM o-chloroacetophenone |
| Comparator Or Baseline | S-(–)-1-phenylethanol: 43% yield, >99% ee (unsubstituted acetophenone) |
| Quantified Difference | 53 percentage-point yield advantage (96% vs. 43%) with comparable enantiopurity |
| Conditions | Target: recombinant E. coli whole cells with C. tenuis XR/C. boidinii FDH, 6.9-L bioreactor cultivation; Comparator: resting cells of Candida tropicalis |
Why This Matters
The 2.2-fold higher yield for the ortho-chloro substrate translates directly to improved atom economy and reduced downstream purification burden, making o-chloroacetophenone reduction a more economically viable biocatalytic route than unsubstituted acetophenone reduction.
- [1] Eixelsberger, T., Woodley, J. M., Nidetzky, B., & Kratzer, R. (2013). Scale-up and intensification of (S)-1-(2-chlorophenyl)ethanol bioproduction: economic evaluation of whole cell-catalyzed reduction of o-chloroacetophenone. Biotechnology and Bioengineering, 110(8), 2311–2315. View Source
- [2] Kurbanoglu, E. B., Taskin, M., Zilbeyaz, K., & Hasenekoglu, I. (2009). Efficient Synthesis of (S)-1-(2-chlorophenyl)ethanol in the Submerged Culture of Alternaria alternata Isolate. Chinese Journal of Catalysis, 30(11), 1115–1118 (citing comparator data for unsubstituted acetophenone). View Source
